N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide
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Description
“N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of thiazole derivatives, including “N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide”, often involves complex chemical reactions . The synthesized compounds are usually characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .Molecular Structure Analysis
The thiazole ring in “N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives, including “N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide”, can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazole derivatives have been investigated for their antimicrobial properties. Compounds like sulfathiazole (an antimicrobial drug) and others exhibit activity against bacteria and fungi .
- Thiazole derivatives have shown promise as antitumor agents. Researchers have observed cytotoxic effects against cancer cells, including breast, lung, and leukemia cells .
- Thiazoles have been explored for their antiviral properties. For instance, compounds like Ritonavir (an antiretroviral drug) contain a thiazole ring .
- Some thiazole derivatives exhibit neuroprotective activity. These compounds may help protect neurons from damage and degeneration .
- Thiazoles have been studied for their anti-inflammatory effects. These compounds may modulate inflammatory pathways and reduce inflammation .
- Thiazole derivatives have been evaluated as potential anticonvulsants. These compounds may help manage seizures and epilepsy .
Antimicrobial Activity
Antitumor and Cytotoxic Activity
Antiviral Activity
Neuroprotective Effects
Anti-Inflammatory Properties
Anticonvulsant Activity
properties
IUPAC Name |
N-ethyl-2-[(2-ethylsulfanylbenzoyl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-3-16-14(20)11-9-22-15(17-11)18-13(19)10-7-5-6-8-12(10)21-4-2/h5-9H,3-4H2,1-2H3,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAOIIIQGFFCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide |
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